molecular formula C8H12N2O3 B7961056 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1820735-48-5

2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B7961056
CAS No.: 1820735-48-5
M. Wt: 184.19 g/mol
InChI Key: DXSUVGUQEVUJJJ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with an amino group, a carboxylic acid group, and an isobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropanoic acid with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its structural motif is found in several bioactive molecules.

Medicine: Research into its medicinal applications focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: In materials science, derivatives of this compound are explored for their use in creating novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid and its derivatives often involves interaction with biological macromolecules. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylate (methyl ester): This esterified form is often used in synthetic chemistry for easier handling and reactivity.

    2-Amino-5-ethyl-1,3-oxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of an isobutyl group, affecting its steric and electronic properties.

    2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: A thiazole analog where the oxygen in the oxazole ring is replaced by sulfur, potentially altering its reactivity and biological activity.

Uniqueness: The presence of the isobutyl side chain in 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable scaffold in the design of new compounds with tailored properties.

Properties

IUPAC Name

2-amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4(2)3-5-6(7(11)12)10-8(9)13-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUVGUQEVUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214688
Record name 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820735-48-5
Record name 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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